molecular formula C10H13N3O3 B587008 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone CAS No. 151028-45-4

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone

Cat. No.: B587008
CAS No.: 151028-45-4
M. Wt: 223.232
InChI Key: NIBWRJVURQTOPI-UHFFFAOYSA-N
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Description

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] is a tobacco-specific nitrosamine known for its potent carcinogenic properties. It is primarily found in tobacco products and is a significant contributor to the carcinogenicity of tobacco smoke . This compound is of great interest in scientific research due to its role in cancer development, particularly lung cancer.

Preparation Methods

The synthesis of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] involves several steps. One common method includes the nitrosation of nicotine-derived nitrosamines. The reaction conditions typically involve acidic environments and nitrosating agents such as sodium nitrite . Industrial production methods often utilize large-scale chemical reactors to ensure the consistent quality and yield of the compound.

Chemical Reactions Analysis

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are often hydroxylated or aminated derivatives of the original compound.

Scientific Research Applications

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] is extensively studied in various fields:

Mechanism of Action

The carcinogenic effects of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that alkylate DNA, leading to mutations and cancer development. The molecular targets include DNA bases, and the pathways involved are primarily those related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Similar compounds include other tobacco-specific nitrosamines such as N-nitrosonornicotine and N-nitrosoanatabine. Compared to these compounds, 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] is unique due to its higher potency in inducing lung tumors. This uniqueness is attributed to its specific metabolic activation pathways and the types of DNA adducts it forms .

Properties

IUPAC Name

N-methyl-N-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-13(12-16)6-2-3-9(14)8-4-5-10(15)11-7-8/h4-5,7H,2-3,6H2,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBWRJVURQTOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)C1=CNC(=O)C=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858078
Record name N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151028-45-4
Record name N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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